Cas no 1000160-75-7 (Benzothiophene-4-boronic acid pinacol ester)

Benzothiophene-4-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
-
- Benzothiophene-4-boronic acid pinacol ester
- 2-(1-benzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzo[b]thiophene
- 2-(BENZO[B]THIOPHEN-4-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-BENZO[B]THIOPHENE
- BENZO[B]THIOPHEN-4-YLBORONIC ACID PINACOL ESTER
- C-2471
- Benzo[b]thiophene, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- DA-22628
- SCHEMBL14727554
- 1000160-75-7
- BS-26056
- EN300-768137
- SY068065
- DTXSID50719877
- Z2044777466
- F20238
- MB13531
- Benzo[b]thiophen-4-boronic Acid pinacol ester
- MFCD13619876
- CS-0175542
-
- MDL: MFCD13619876
- インチ: InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-6-5-7-12-10(11)8-9-18-12/h5-9H,1-4H3
- InChIKey: KQTHIDLDBILMSE-UHFFFAOYSA-N
- ほほえんだ: CC1(C)OB(OC1(C)C)C1=C2C=CSC2=CC=C1
計算された属性
- せいみつぶんしりょう: 260.10400
- どういたいしつりょう: 260.1042311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.7Ų
じっけんとくせい
- PSA: 46.70000
- LogP: 3.20050
Benzothiophene-4-boronic acid pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-768137-2.5g |
2-(1-benzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1000160-75-7 | 95% | 2.5g |
$321.0 | 2024-05-22 | |
Enamine | EN300-768137-1.0g |
2-(1-benzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1000160-75-7 | 95% | 1.0g |
$146.0 | 2024-05-22 | |
Ambeed | A349294-100mg |
2-(Benzo[b]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1000160-75-7 | 98% | 100mg |
$16.0 | 2025-02-25 | |
Chemenu | CM204115-500mg |
2-(Benzo[b]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1000160-75-7 | 95% | 500mg |
$271 | 2023-01-13 | |
Frontier Specialty Chemicals | B11098-500 mg |
Benzothiophene-4-boronic acid pinacol ester |
1000160-75-7 | 500mg |
$ 252.00 | 2022-11-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD324590-250mg |
2-(Benzo[b]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1000160-75-7 | 95% | 250mg |
¥845.0 | 2022-03-01 | |
eNovation Chemicals LLC | Y1231678-5G |
benzothiophene-4-boronic acid pinacol ester |
1000160-75-7 | 97% | 5g |
$560 | 2024-07-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-268555A-1 g |
Benzothiophene-4-boronic acid pinacol ester, |
1000160-75-7 | 1g |
¥6,385.00 | 2023-07-11 | ||
eNovation Chemicals LLC | Y1231678-1G |
benzothiophene-4-boronic acid pinacol ester |
1000160-75-7 | 97% | 1g |
$155 | 2024-07-21 | |
Frontier Specialty Chemicals | B11098-1g |
Benzothiophene-4-boronic acid pinacol ester |
1000160-75-7 | 1g |
$ 357.00 | 2023-09-07 |
Benzothiophene-4-boronic acid pinacol ester 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
Benzothiophene-4-boronic acid pinacol esterに関する追加情報
Benzothiophene-4-boronic Acid Pinacol Ester
Benzothiophene-4-boronic acid pinacol ester (CAS No: 1000160-75-7) is a highly versatile and valuable compound in the field of organic synthesis and materials science. This compound, also referred to as BT-BPin, is a derivative of benzothiophene, a heterocyclic aromatic compound, and incorporates a boronic acid group protected as its pinacol ester. The combination of these functional groups makes it an excellent building block for various applications, particularly in cross-coupling reactions and the synthesis of advanced materials.
The structure of benzothiophene-4-boronic acid pinacol ester consists of a benzothiophene ring system with a boronic acid group at the 4-position. The boronic acid is protected as its pinacol ester, which enhances stability and facilitates handling. This compound is widely used in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with aryl or alkenyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds. The versatility of this compound lies in its ability to participate in a wide range of coupling reactions, making it a valuable tool in the construction of complex organic molecules.
Recent advancements in the field have highlighted the potential of benzothiophene-4-boronic acid pinacol ester in the synthesis of advanced materials, particularly in the development of organic semiconductors and optoelectronic devices. Researchers have demonstrated that incorporating benzothiophene moieties into conjugated polymers can significantly enhance their electronic properties, such as charge transport and photoluminescence efficiency. For instance, studies have shown that polymers incorporating BT-BPin exhibit improved stability under ambient conditions and enhanced performance in light-emitting diodes (LEDs) and photovoltaic devices.
In addition to its role in materials science, benzothiophene-4-boronic acid pinacol ester has found applications in drug discovery and medicinal chemistry. The benzothiophene scaffold is known for its potential as a bioisostere for benzodiazepines and other heterocyclic drugs, offering improved pharmacokinetic properties and reduced toxicity. Recent research has explored the use of this compound as a precursor for the synthesis of bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.
The synthesis of benzothiophene-4-boronic acid pinacol ester typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the Suzuki coupling of a bromobenzothiophene derivative with bis(pinacolato)diboron under palladium catalysis. This method has been optimized to achieve high yields and selectivity, making it suitable for large-scale production.
In terms of applications, benzothiophene-4-boronic acid pinacol ester has been extensively used in the construction of biaryl compounds with diverse structural motifs. These compounds are valuable intermediates in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials. For example, recent studies have utilized this compound to synthesize novel anthracycline antibiotics analogs with enhanced antitumor activity.
The unique electronic properties of benzothiophene-4-boronic acid pinacol ester make it an attractive candidate for applications in organic electronics. Researchers have explored its use as a building block for constructing conjugated polymers with tailored electronic properties for use in thin-film transistors (TFTs), organic light-emitting diodes (OLEDs), and solar cells. These applications leverage the compound's ability to participate in π-conjugation systems, enabling efficient charge transport and light emission.
In conclusion, benzothiophene-4-boronic acid pinacol ester (CAS No: 1000160-75-7) is a versatile and valuable compound with wide-ranging applications in organic synthesis, materials science, and medicinal chemistry. Its unique structure and reactivity make it an essential tool for researchers aiming to develop advanced materials and bioactive molecules. As ongoing research continues to uncover new applications and optimize synthetic methods, this compound will undoubtedly remain at the forefront of chemical innovation.
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